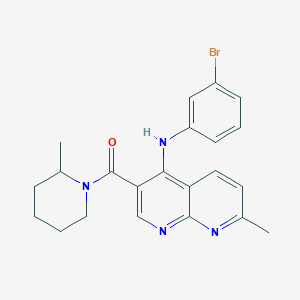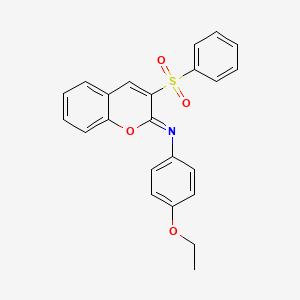
(Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of anilines, a class of compounds to which “(Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline” belongs, has been extensively studied . Anilines are generally derived from benzene, toluene, and xylenes (BTX), which are petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .Molecular Structure Analysis
The molecular structure of “(Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline” is complex, with a phenylsulfonyl group attached to a chromen-2-ylidene moiety, which is further connected to an aniline group via a double bond. The ethoxy group is attached to the chromen ring.Chemical Reactions Analysis
The reactions for making anilines, such as “(Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline”, have been studied extensively . These reactions often involve the use of light and two transition-metal catalysts to make products known as anilines . Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines have been well-studied . Aniline, a simple aniline compound, has a boiling point of about 184°C and a melting point of about -6°C . It is slightly soluble in water and tends to darken when exposed to air and light .科学的研究の応用
Antibacterial Applications
Aryl sulfonamides containing thiophene and chromene moieties have been reviewed for their significant antibacterial activity. These compounds, thanks to their heterocyclic structures, have shown potential as antibacterial agents against pathogenic microbes, suggesting a pathway for the development of new pharmacological treatments based on structural optimization of similar compounds (Rathore et al., 2021).
Cancer Treatment
Research into compounds with similar structures as "(Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" has indicated potential applications in cancer treatment. Specifically, certain compounds have been identified for their tumor specificity and reduced toxicity towards keratinocytes, indicating a promising direction for the development of anticancer drugs with fewer side effects (Sugita et al., 2017).
Material Science
In the realm of material science, particularly in the development of organic thermoelectric materials, poly(3,4-ethylenedioxythiophene) and related compounds have garnered attention for their promising thermoelectric properties. These materials are explored for their potential in energy conversion applications, indicating a broader scope of use for similarly structured organic compounds in creating efficient, flexible, and lightweight thermoelectric devices (Yue & Xu, 2012).
作用機序
Safety and Hazards
将来の方向性
The future directions in the field of aniline chemistry involve the development of new catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-19-14-12-18(13-15-19)24-23-22(16-17-8-6-7-11-21(17)28-23)29(25,26)20-9-4-3-5-10-20/h3-16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODAMPUNIDJWGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

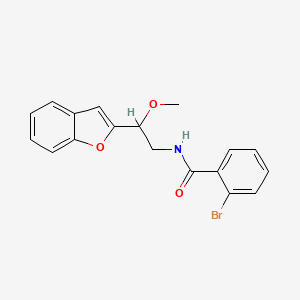
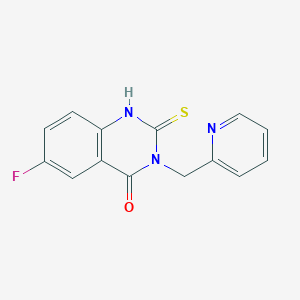
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2369115.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)

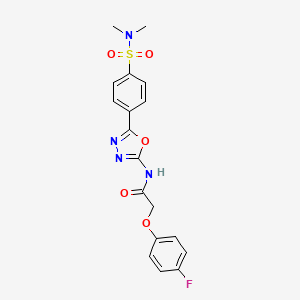
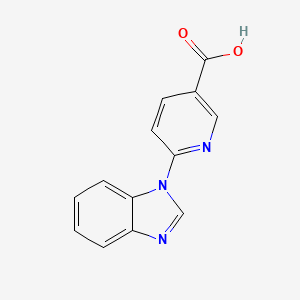
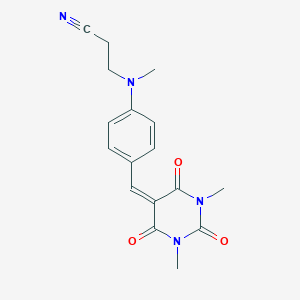

![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)

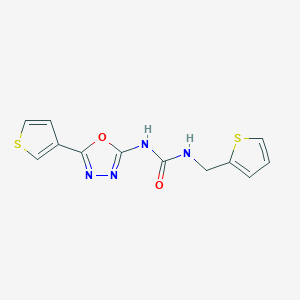
![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
